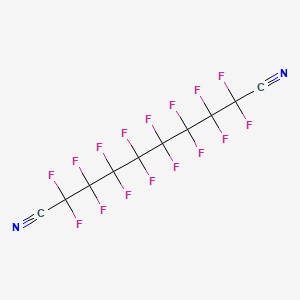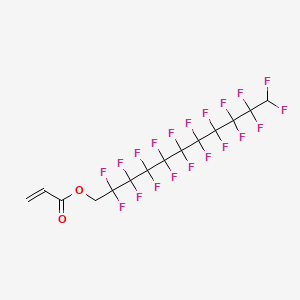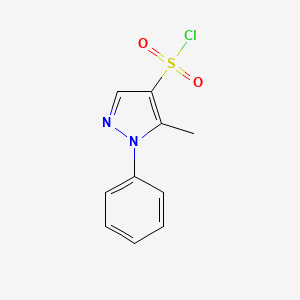
4,5,6,7-tetrafluoro-1H-indole-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound "4,5,6,7-tetrafluoro-1H-indole-3-carbaldehyde" is a fluorinated heterocyclic compound that is not directly mentioned in the provided papers. However, the papers discuss related fluorinated heterocyclic compounds and their synthesis, which can provide insights into the properties and reactivity of similar compounds. For instance, the synthesis of pyrroloquinolines involves indole derivatives, which are structurally related to indole-3-carbaldehyde . Additionally, the synthesis and reactivity of various tetrafluoropyridine carbaldehydes are explored, which share the characteristic of having multiple fluorine atoms on a heterocyclic core .
Synthesis Analysis
The synthesis of related heterocyclic compounds involves multi-component coupling reactions and the use of strong bases or acids as catalysts. For example, a diastereoselective three-component coupling reaction catalyzed by tetrafluoroboric acid (HBF4) is used to synthesize pyrroloquinolines from indole-7-carbaldehyde derivatives . Similarly, tetrafluoropyridine carbaldehydes are synthesized from lithiated intermediates, which react with N-methylformanilide . These methods suggest that the synthesis of "4,5,6,7-tetrafluoro-1H-indole-3-carbaldehyde" might also involve the use of strong acids or bases and could potentially be achieved through multi-step synthetic routes involving lithiation and subsequent functionalization.
Molecular Structure Analysis
The molecular structure of fluorinated heterocycles is characterized by the presence of fluorine atoms, which can significantly influence the electronic properties of the molecule due to their high electronegativity. In the case of tetrafluoropyridine derivatives, the fluorine atoms can affect the reactivity of the carbaldehyde group . By analogy, the fluorine atoms in "4,5,6,7-tetrafluoro-1H-indole-3-carbaldehyde" would likely have a similar impact on its electronic structure, potentially altering its reactivity and interaction with other molecules.
Chemical Reactions Analysis
The chemical reactivity of fluorinated heterocycles can be quite diverse. For instance, tetrafluoropyridine carbaldehydes can undergo oxidation and reduction reactions, as well as react with organolithium reagents to form secondary alcohols . Additionally, the synthesis of pyrroloquinolines involves an unusual [4+2]-heterocyclization between an in situ formed imine and an alkene . These reactions indicate that "4,5,6,7-tetrafluoro-1H-indole-3-carbaldehyde" could participate in various organic transformations, including nucleophilic additions, cyclization reactions, and redox processes.
Physical and Chemical Properties Analysis
While the physical and chemical properties of "4,5,6,7-tetrafluoro-1H-indole-3-carbaldehyde" are not directly reported, the properties of structurally similar compounds can provide some insights. The presence of multiple fluorine atoms typically increases the stability of the aromatic ring and can enhance the acidity of adjacent hydrogen atoms. The papers suggest that the tetrafluorinated compounds are robust and can be synthesized on a multigram scale . These properties imply that "4,5,6,7-tetrafluoro-1H-indole-3-carbaldehyde" would also exhibit high stability and could have unique reactivity due to the influence of the fluorine atoms on its electronic structure.
Eigenschaften
IUPAC Name |
4,5,6,7-tetrafluoro-1H-indole-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3F4NO/c10-5-4-3(2-15)1-14-9(4)8(13)7(12)6(5)11/h1-2,14H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHGCCJJOMNIVOA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N1)C(=C(C(=C2F)F)F)F)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3F4NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10380229 |
Source


|
| Record name | 4,5,6,7-tetrafluoro-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10380229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5,6,7-tetrafluoro-1H-indole-3-carbaldehyde | |
CAS RN |
30683-38-6 |
Source


|
| Record name | 4,5,6,7-tetrafluoro-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10380229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 30683-38-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-phenyl-2-[[3-(trifluoromethyl)phenyl]sulfonylamino]acetic Acid](/img/structure/B1305943.png)




![[4-(1H-Imidazol-1-yl)phenyl]methanol](/img/structure/B1305951.png)

![[4-(4-Methylpiperazin-1-yl)phenyl]methanol](/img/structure/B1305954.png)